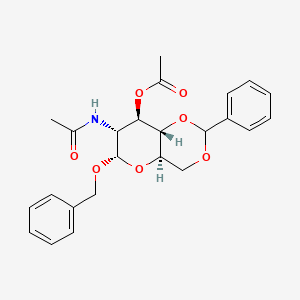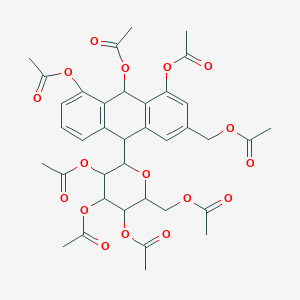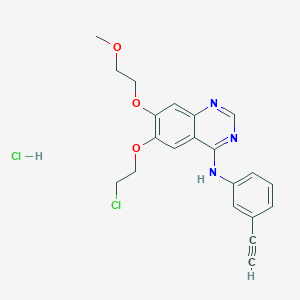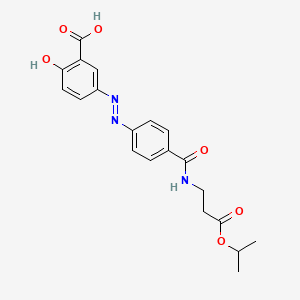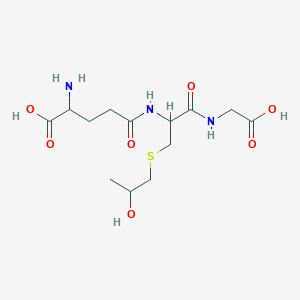
S-(2-Hydroxypropyl)glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Hydroxypropyl)glutathione is a biliary glutamylcysteinylglycine (GSH) conjugate metabolite of 1,2-dibromo-3-chloropropane (DBCP) . It is a white solid and has a molecular formula of C₁₃H₂₃N₃O₇S. It is used in the field of drug delivery systems .
Synthesis Analysis
The synthesis of S-(2-Hydroxypropyl)glutathione involves the use of GSH responsive linkers to prepare polymers that degrade upon exposure to millimolar concentrations of GSH . The preparation of these polymers is part of a broader strategy for creating glutathione responsive materials .Molecular Structure Analysis
The molecular weight of S-(2-Hydroxypropyl)glutathione is 365.4. It is a tripeptide containing the amino acids glutamic acid, cysteine, and glycine .Chemical Reactions Analysis
S-(2-Hydroxypropyl)glutathione is involved in the preparation of particles that disassemble at millimolar concentrations of GSH . These particles can chaperone a therapeutic agent in the extracellular environment and release the agent only when the particle is internalized by a target cell .Physical And Chemical Properties Analysis
S-(2-Hydroxypropyl)glutathione is a white solid . It is hydrophilic and biodegradable . It has a molecular formula of C₁₃H₂₃N₃O₇S and a molecular weight of 365.4.科学的研究の応用
Electrochemical Detection of Reduced Glutathione : A study by Li et al. (2015) developed a novel electrocatalyst, MPT-HP-β-CD, showing high sensitivity and electrical conductivity for the electrochemical detection of reduced glutathione (GSH) in a neutral environment. This has potential applications in developing sensors for non-enzyme detection of GSH (Li et al., 2015).
Inhibition of Kainic Acid Binding to Glutamate Receptors : Andersson et al. (1995) identified S-(4-hydroxybenzyl)glutathione as the major principle responsible for inhibiting the in vitro binding of kainic acid to brain glutamate receptors. This discovery could be significant in understanding and manipulating glutamate receptor activity (Andersson et al., 1995).
Anticancer Potential : Murthy et al. (1994) found that S-(N-Aryl-N-hydroxycarbamoyl)glutathione derivatives are potent inhibitors of glyoxalase I, an anticancer target enzyme. This research suggests a potential use of these compounds as tumor-selective anticancer agents (Murthy et al., 1994).
Role in Redox and Detoxification Processes : Pastore et al. (2003) reviewed the fundamental role of glutathione in redox and detoxification processes. The paper highlights the importance of glutathione in protecting against toxicity and disease, which could have broad implications in health and medicine (Pastore et al., 2003).
3-Hydroxypropionic Acid Tolerance in Yeast : Kildegaard et al. (2014) revealed a glutathione-dependent mechanism of 3-hydroxypropionic acid tolerance in yeast. This discovery suggests that glutathione-dependent reactions are used for detoxification and could be key in developing robust cell factories for industrial applications (Kildegaard et al., 2014).
Glycoproteomic Analysis : Liu et al. (2018) developed a hydrophilic metal-organic framework functionalized with glutathione for the enrichment of glycopeptides, demonstrating its application in glycoproteomic analysis (Liu et al., 2018).
Safety And Hazards
将来の方向性
The future directions for S-(2-Hydroxypropyl)glutathione involve its use in smart drug delivery vehicles . There is intense research interest in materials that respond to biological cues, such as the elevated glutathione (GSH) concentration in the intracellular compartment . The use of S-(2-Hydroxypropyl)glutathione in the controlled delivery of both chemotherapeutic agents and genetic material is a key area of focus .
特性
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGTWORENDJZMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Hydroxypropyl)glutathione | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

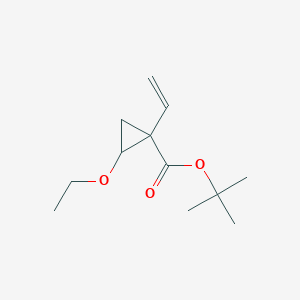
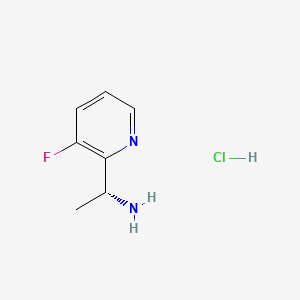

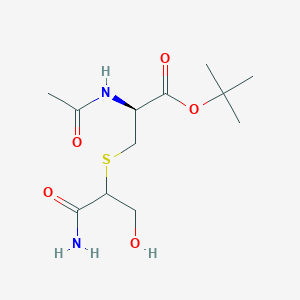
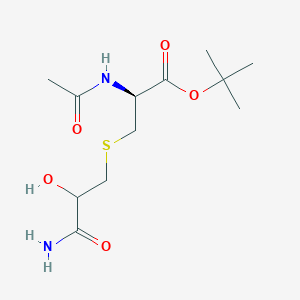
![Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate](/img/structure/B1146356.png)
